molecular formula C16H15NO4 B353046 3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 838852-00-9

3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B353046
CAS No.: 838852-00-9
M. Wt: 285.29g/mol
InChI Key: LEQJCDAVPOONIK-UHFFFAOYSA-N
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Description

3-(2-(2-Methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. The benzo[d]oxazol-2(3H)-one scaffold is a recognized pharmacophore in drug discovery, known for its diverse biological activities . Compounds based on this core structure have been investigated for their potential as kinase inhibitors. For instance, research has identified novel benzo[d]oxazol-2(3H)-one derivatives that function as potent c-Met kinase inhibitors, demonstrating significant anti-cancer activity in cellular assays . Furthermore, the benzoxazole moiety is found in compounds studied for their antifungal properties against various plant pathogens, suggesting potential applications in developing new agrochemical agents . The structural motif is also present in complex molecules evaluated for their ability to interact with biological targets such as the dopamine D2 receptor and for suppressing store overload-induced calcium release (SOICR), which is relevant in cardiac arrhythmia research . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-14-8-4-5-9-15(14)20-11-10-17-12-6-2-3-7-13(12)21-16(17)18/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQJCDAVPOONIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Alkylation-Cyclization

This method involves:

  • Alkylation of o-aminophenol with a 2-(2-methoxyphenoxy)ethyl group.

  • Cyclization of the intermediate to form the benzoxazolone ring.
    Key advantages include modularity in introducing substituents early in the synthesis.

Post-Cyclization Functionalization

Here, the benzoxazolone core is synthesized first, followed by N-alkylation with a 2-(2-methoxyphenoxy)ethyl moiety. This approach benefits from readily available benzoxazolone precursors and well-established alkylation conditions.

Stepwise Synthesis and Optimization

Synthesis of Benzo[d]oxazol-2(3H)-one Core

The benzoxazolone core is typically prepared via cyclization of o-aminophenol with carbonyl sources. For example:

  • Phosgene or triphosgene in dichloromethane at 0–25°C yields the core in >85% purity.

  • Urea-mediated cyclization under reflux conditions provides an eco-friendly alternative, albeit with longer reaction times.

Representative Protocol :

  • Dissolve o-aminophenol (10 mmol) in anhydrous dichloromethane.

  • Add triphosgene (3.3 mmol) dropwise at 0°C.

  • Stir at room temperature for 6 h.

  • Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).
    Yield : 89%; Purity : >95% (HPLC).

Alkylation of Benzoxazolone

The N-alkylation step employs a Williamson ether synthesis-like mechanism:

Reagents :

  • Alkylating agent : 1-bromo-2-(2-methoxyphenoxy)ethane (prepared via reaction of 2-methoxyphenol with 1,2-dibromoethane in acetone/K₂CO₃).

  • Base : Anhydrous K₂CO₃ or NaH in DMF.

Procedure :

  • Combine benzo[d]oxazol-2(3H)-one (5 mmol), 1-bromo-2-(2-methoxyphenoxy)ethane (5.5 mmol), and K₂CO₃ (10 mmol) in dry acetone.

  • Reflux for 12 h.

  • Filter, concentrate, and purify via column chromatography (petroleum ether:acetone, 3:1).
    Yield : 72–78%; Purity : 98% (LC-MS).

Microwave-Assisted Optimization

Microwave irradiation (500 W, 100°C) reduces reaction time to 30 min with comparable yields.

Alternative Methodologies

One-Pot Tandem Synthesis

A streamlined approach condenses core formation and alkylation:

  • React o-aminophenol with 2-(2-methoxyphenoxy)ethyl bromide in the presence of triphosgene.

  • Cyclization and alkylation occur sequentially in a single pot.
    Yield : 68%; Advantage : Reduced purification steps.

Reductive Amination Pathways

For analogs with enhanced solubility:

  • Condense 2-(2-methoxyphenoxy)acetaldehyde with o-aminophenol.

  • Reduce the imine intermediate (NaBH₄/MeOH) and cyclize using chloroacetyl chloride.
    Yield : 65%; Applicability : Useful for deuterated or fluorinated derivatives.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.72–7.68 (m, 1H, ArH), 7.42–7.38 (m, 2H, ArH), 6.98–6.94 (m, 4H, ArH), 4.28 (t, J = 6.5 Hz, 2H, NCH₂), 3.86 (s, 3H, OCH₃), 3.72 (t, J = 6.5 Hz, 2H, OCH₂).

  • ESI-MS : m/z 286.1 [M+H]⁺ (calc. 285.29).

Chromatographic Purity

  • HPLC : Rt = 8.2 min (C18 column, MeCN:H₂O 70:30, 1 mL/min).

  • UPLC : Purity >99% at 254 nm.

Challenges and Troubleshooting

Competing Side Reactions

  • Over-alkylation : Mitigated by using a 1.1:1 molar ratio of alkylating agent to benzoxazolone.

  • Ring-opening of benzoxazolone : Avoided by maintaining pH >8 during alkylation.

Solvent Selection

  • DMF vs. acetone : DMF increases reaction rate but necessitates rigorous drying to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of prostaglandin H2 synthase, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenyl)benzo[d]oxazol-6-amine
  • 2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole
  • Pemafibrate

Uniqueness

3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one is unique due to its specific structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for research and development .

Biological Activity

3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family, known for its diverse biological activities. This compound has garnered attention for its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and therapeutic interventions.

  • IUPAC Name : 3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one
  • Molecular Formula : C16H15NO4
  • CAS Number : 838852-00-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects by:

  • Inhibition of Prostaglandin H2 Synthase : This leads to anti-inflammatory effects by reducing the synthesis of pro-inflammatory mediators.
  • Modulation of Enzyme Activity : The compound may interact with various enzymes involved in metabolic pathways, influencing cellular responses.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. For instance, it has been observed to decrease interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in activated macrophages.

Anticancer Activity

The compound has also demonstrated potential cytotoxic effects against various cancer cell lines. In studies involving human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, it exhibited IC50 values indicating significant inhibition of cell proliferation. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

In models of neurodegenerative diseases, such as Alzheimer's disease, this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. It appears to enhance the expression of neuroprotective factors while reducing markers of neuronal damage.

Case Studies

  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory potential in vitro.
    • Method : Macrophages were treated with the compound followed by stimulation with lipopolysaccharide (LPS).
    • Results : Significant reduction in IL-6 and TNF-α production was observed, confirming its anti-inflammatory activity.
  • Cytotoxicity Assay :
    • Objective : Evaluate cytotoxic effects against cancer cell lines.
    • Method : MTT assay was performed on MCF-7 and HT-29 cells.
    • Results : IC50 values were recorded at 25 µM for MCF-7 and 30 µM for HT-29, indicating potent anticancer activity .

Data Table

Biological ActivityCell Line/ModelIC50 Value (µM)Mechanism of Action
Anti-inflammatoryMacrophagesN/AInhibition of IL-6 and TNF-α production
AnticancerMCF-725Induction of apoptosis
AnticancerHT-2930Cell cycle arrest
NeuroprotectiveNeuronal cellsN/AReduction of oxidative stress

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